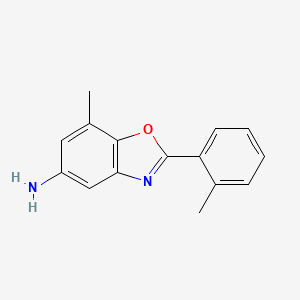

7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

描述

属性

IUPAC Name |

7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-5-3-4-6-12(9)15-17-13-8-11(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTJANLKOJUWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C(=CC(=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Methyl-3-amino-4-hydroxybenzoate with Substituted Aryl Acids

A key method for preparing benzoxazole derivatives like this compound involves the following:

- Step 1: Synthesis of methyl 3-amino-4-hydroxybenzoate by reduction of methyl 4-hydroxy-3-nitrobenzoate using sodium dithionite in boiling ethanol.

- Step 2: Cyclization of methyl 3-amino-4-hydroxybenzoate with an appropriate substituted aryl acid (e.g., 2-methylbenzoic acid) by refluxing for extended periods (around 15 hours) to form methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates.

- Step 3: Treatment of the methyl ester with hydrazine hydrate in absolute ethanol under reflux to convert the ester group into the corresponding carbohydrazide.

- Step 4: Further reaction with substituted phenyl isothiocyanates and subsequent cyclization with aqueous sodium hydroxide to form the final benzoxazole derivatives with amino substituents.

This multi-step synthetic route is well-documented and yields crystalline benzoxazole derivatives with amino groups at the 5-position and methyl substitutions at the 7-position and on the phenyl ring at the 2-position.

Cyclization Using Polyphosphoric Acid (PPA)

Another prominent approach involves:

- Condensation of substituted 2,4-diaminophenol or o-aminophenol with substituted benzoic acids in polyphosphoric acid (PPA) under nitrogen atmosphere.

- The reaction mixture is heated (typically 150–180°C) to promote cyclization and formation of benzoxazole rings.

- This method is effective for introducing various substituents, including methyl groups, on the benzoxazole core.

- For example, 2,4-diaminophenol reacted with 2-methylbenzoic acid in PPA yields this compound analogs.

- The PPA acts both as a solvent and dehydrating agent, facilitating ring closure.

Use of Cyanogen Bromide (CNBr)

- Cyanogen bromide can be used to cyclize 4-carbomethoxy-2-aminophenol derivatives to form 2-aminobenzoxazoles.

- This method involves nucleophilic attack and ring closure under mild conditions.

- It is suitable for preparing 5-amino substituted benzoxazoles when starting from appropriately substituted aminophenols.

Oxidative Cyclization with Lead Tetraacetate

- Oxidative cyclization of Schiff bases formed from 2-aminophenol and substituted benzaldehydes using lead tetraacetate can yield benzoxazole derivatives.

- This method is less common but useful for introducing specific substituents on the benzoxazole ring.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with Aryl Acids in PPA | 2,4-Diaminophenol + substituted benzoic acid | Heating at 150–180°C in PPA | High yields, versatile substituent introduction | High temperature, corrosive medium |

| Hydrazine Hydrate Treatment | Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates | Reflux in absolute ethanol (15-20 h) | Efficient conversion of esters to hydrazides | Multiple steps required |

| Cyanogen Bromide Cyclization | 4-Carbomethoxy-2-aminophenol | Mild conditions | Mild reaction conditions | Limited substrate scope |

| Oxidative Cyclization | Schiff bases from 2-aminophenol + benzaldehydes | Reflux with lead tetraacetate | Specific functional group introduction | Use of toxic oxidants |

Research Findings and Notes

- The cyclization of methyl 3-amino-4-hydroxybenzoate with substituted aryl acids followed by hydrazine treatment is a well-established route to benzoxazole-5-amine derivatives with high purity and yield.

- Polyphosphoric acid-mediated cyclization is widely used for benzoxazole synthesis due to its efficiency in promoting ring closure and tolerance of various substituents.

- The presence of methyl groups at the 7-position of the benzoxazole and 2-position of the phenyl ring is controlled by the choice of substituted starting materials.

- Analytical techniques such as NMR confirm the formation of the benzoxazole ring and substitution pattern, indicated by characteristic chemical shifts for the amino and methyl protons.

- TLC and crystallization are standard purification methods for these compounds.

- The synthetic routes allow for structural modifications that can tune the biological activity of benzoxazole derivatives, including anticonvulsant and antimicrobial properties.

化学反应分析

Types of Reactions: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of amines or hydroxylamines.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles such as sodium hydride (NaH).

Oxidation: : Formation of oxo derivatives such as 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazole-5-one.

Reduction: : Production of amines or hydroxylamines.

Substitution: : Various substituted benzoxazoles depending on the substituents introduced.

科学研究应用

7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has found applications in several scientific research areas:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound exhibits biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and microbial infections.

Medicine: : Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: : The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

作用机制

The mechanism by which 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

相似化合物的比较

Positional Isomers: Methyl Substitution on the Phenyl Ring

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine ()

- Structural difference : The methyl group on the phenyl ring is at the para position instead of ortho .

- Impact :

- Electronic effects : The para-methyl group exerts weaker electron-donating effects compared to ortho, altering resonance stabilization.

- Steric effects : Reduced steric hindrance may improve solubility or binding pocket compatibility.

- Commercial availability : Currently available (unlike the ortho-methyl analog, which is discontinued) .

Substituent Type: Methoxy vs. Methyl

Core Heterocycle Variation: Benzoxazole vs. Benzimidazole

2-Phenyl-1H-1,3-benzodiazol-5-amine ()

- Structural difference : The oxygen in benzoxazole is replaced by a nitrogen atom, forming a benzimidazole core.

- Impact :

- Hydrogen-bonding : Additional NH group in benzimidazole enhances hydrogen-bonding capacity.

- Acidity : The NH group increases acidity compared to the benzoxazole’s oxygen.

- Molecular weight : 209.25 g/mol (lighter due to fewer substituents) .

Extended Conjugation: Furan and Oxadiazole Derivatives

7-(Furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine ()

- Structural difference : A furan ring replaces the 2-methylphenyl group.

- Impact :

- Electron-richness : Furan’s oxygen enhances π-conjugation, altering electronic distribution.

- Solubility : Increased polarity may improve solubility in polar solvents.

- Molecular formula : C₁₂H₁₀N₂O₂ (vs. C₁₅H₁₄N₂O for the target compound) .

N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine ()

- Structural difference : Incorporates a 1,3,4-oxadiazole ring linked to the benzoxazole.

- Bioactivity: Oxadiazoles are known for antimicrobial and anti-inflammatory properties .

Molecular and Spectroscopic Data

Pharmacological and Commercial Considerations

- Substituent position and type critically influence absorption and metabolism.

- Commercial status : The target compound is discontinued (), whereas its para-methyl isomer remains available (), suggesting synthesis challenges or stability issues with the ortho-methyl derivative.

生物活性

7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 238.29 g/mol. Its structure features a benzoxazole ring, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₂O |

| Molecular Weight | 238.29 g/mol |

| Melting Point | 72°C to 74.6°C |

| CAS Number | [Not provided] |

Synthesis

The synthesis of this compound typically involves several steps including nucleophilic substitutions and cyclization reactions. Common reagents include sodium hydroxide and potassium permanganate for various transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, demonstrating potential as an antibacterial agent.

- Tested Strains :

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 12.5 µg/ml to >400 µg/ml , indicating a broad spectrum of activity .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving various cancer cell lines, it was found to induce apoptosis and cause cell cycle arrest in the G2/M phase.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In these studies, the compound demonstrated a GI50 (growth inhibition at 50%) in submicromolar concentrations, suggesting potent anticancer activity .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets that regulate apoptosis and cell proliferation pathways.

Case Studies

-

Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple bacterial strains, showing a notable reduction in colony-forming units (CFUs) at varying concentrations.

Bacterial Strain MIC (µg/ml) Staphylococcus aureus 25 Escherichia coli 50 - Anticancer Activity : A study reported in Cancer Research demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with an observed increase in caspase activity indicative of programmed cell death.

常见问题

What are the common synthetic routes for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

Category: Basic

Answer:

The synthesis typically involves cyclization of a substituted 2-methylphenylamine precursor with a salicylic acid derivative. For example:

- Step 1: React 5-amino-2-hydroxybenzoic acid with 2-methylbenzoyl chloride to form an intermediate amide.

- Step 2: Cyclize the amide using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) under reflux (110–130°C, 4–6 hours) .

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC. Post-cyclization, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Which analytical techniques are most effective for structural characterization of this compound?

Category: Basic

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns (e.g., methyl groups at positions 7 and 2-phenyl). Compare chemical shifts with analogs like 5-methoxy-1,3-benzoxazol-2-amine ( 3.8 ppm for methoxy) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Note potential challenges with disorder in the methylphenyl group .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 255.1) and fragmentation patterns .

How can researchers optimize purification strategies for this compound?

Category: Basic

Answer:

- Crude Product: Wash with cold ethanol to remove unreacted starting materials.

- Column Chromatography: Use silica gel with a 3:7 ethyl acetate/hexane eluent. Monitor fractions via UV (λ = 254 nm).

- Recrystallization: Dissolve in hot dichloromethane and slowly add hexane to induce crystallization (yield: 70–85%) .

How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Category: Advanced

Answer:

- Systematic Substitution: Modify substituents (e.g., replace 2-methylphenyl with halogens or electron-withdrawing groups) and assess impact on bioactivity. For example, bromine at the phenyl ring (as in 2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-amine) enhances receptor binding affinity .

- In Vitro Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Prioritize compounds with IC < 10 μM .

- Computational Docking: Use AutoDock Vina to predict binding modes and guide rational design .

How should researchers address contradictory data in biological activity assays?

Category: Advanced

Answer:

- Replicate Experiments: Perform triplicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Control Variables: Check for solvent interference (e.g., DMSO concentration ≤ 0.1%) and compound stability (via HPLC purity checks post-assay) .

- Orthogonal Assays: Validate results using alternative methods (e.g., cell viability vs. enzymatic activity) .

What methodologies are recommended for developing quantitative analytical assays?

Category: Advanced

Answer:

- HPLC Method: Use a C18 column (4.6 × 150 mm, 5 μm) with mobile phase: 60% acetonitrile/40% 0.1% trifluoroacetic acid. Calibrate with a linear range of 0.1–100 μg/mL (R > 0.99) .

- LC-MS/MS: Quantify in biological matrices (e.g., plasma) using deuterated internal standards. Optimize MRM transitions (e.g., m/z 255.1 → 238.0) .

How can crystallographic disorder in the methylphenyl group be resolved during structure determination?

Category: Advanced

Answer:

- Data Collection: Use high-resolution synchrotron data (≤ 0.8 Å) to improve electron density maps.

- Refinement: Apply SHELXL’s PART and SUMP commands to model partial occupancy or rotational disorder .

- Validation: Check R values and ADPs to ensure refinement stability.

What computational approaches predict binding interactions with biological targets?

Category: Advanced

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with benzoxazole-N) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。